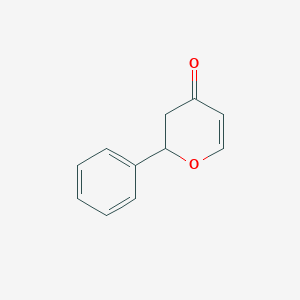

2-Phenyl-2H-pyran-4(3H)-one

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound provides important information about its properties and reactivity. Unfortunately, the specific molecular structure for “2-Phenyl-2H-pyran-4(3H)-one” is not available in the sources I found .Chemical Reactions Analysis

Information on the specific chemical reactions involving “2-Phenyl-2H-pyran-4(3H)-one” is not available in the sources I found .Scientific Research Applications

Reactions and Synthesis

- Chemical Reactions : 6-Phenyl-2H-pyran-2-one, a related compound, undergoes nitration and ring-opening reactions under specific conditions, leading to various derivatives like 3-nitro-6-phenyl-2H-pyran-2-one and 4-benzoylcrotonic esters (Zakharkin & Sorokina, 1965).

- Microwave-Mediated Synthesis : Another derivative, 3,4,4a,11a-Tetrahydro-5-phenyl-2H-indeno[1,2-b]pyrano[3,2-e]pyran-6(5H)-one, was synthesized under microwave conditions, indicating a potential for efficient synthesis methods (Sharma et al., 2007).

Structural and Molecular Analysis

- Crystal Structure Analysis : The crystal structure of Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate was studied, revealing insights into molecular interactions and conformations (Sharmila et al., 2016).

- Molecular Structures : Various compounds such as 5-Amino-7-(4-bromophenyl)-3,7-dihydro-2H-thieno[3,2-b]pyran-6-carbonitrile 1,1-dioxide have been characterized to understand their molecular and crystal structures (Yu et al., 2010).

Applications

- Antimicrobial Properties : Derivatives of 2H-pyran-3(6H)-one, including phenylthio and benzenesulfonyl substituents, exhibit significant activity against gram-positive bacteria (Georgiadis et al., 1992).

- Anti-corrosion Performance : Pyran-2-one derivatives have shown potential as corrosion inhibitors for mild steel in acidic mediums, an application with significant industrial relevance (El Hattak et al., 2021).

Photochromic and Redox Properties

- Photochromic Compound Study : A novel photochromic compound, 3, 3-(2, 4-dimethoxy-phenyl)-3H-naphtho[2, 1-b]pyran, was synthesized, offering insights into molecular self-assembly and potential applications in photochromism (Tan et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-phenyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-7,11H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYTHOMODNQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2H-pyran-4(3H)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)

![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)

![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)